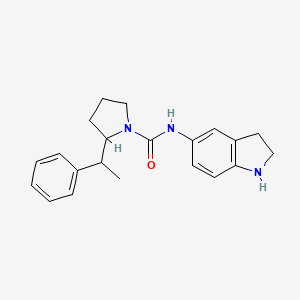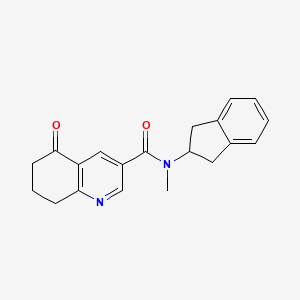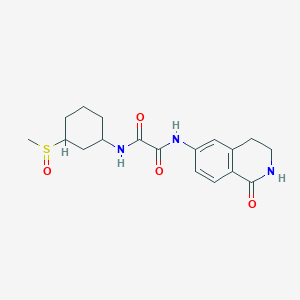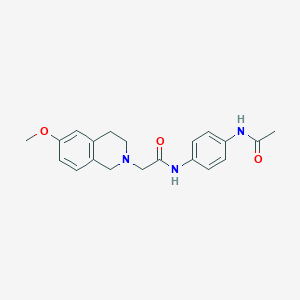
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide, also known as UMI-77, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. It was first synthesized in 2004 by researchers at the University of Michigan, and since then, numerous studies have been conducted to investigate its mechanism of action and potential clinical applications.
Wirkmechanismus
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide works by binding to the PAS-B domain of HIF-1α, which is responsible for dimerization with the PAS-A domain. This prevents the formation of the HIF-1α/β complex, which is required for the transcriptional activation of genes involved in angiogenesis and glycolysis. By inhibiting HIF-1α activity, N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide induces apoptosis and inhibits angiogenesis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on HIF-1α activity, it has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. It has also been shown to inhibit the expression of genes involved in glycolysis and glucose metabolism, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide is its specificity for HIF-1α, which makes it a valuable tool for studying the role of this transcription factor in cancer biology. However, its potency and selectivity may vary depending on the cell line and experimental conditions used, which can make it difficult to interpret results. Additionally, its low solubility in water can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide. One area of focus is the development of more potent and selective inhibitors of HIF-1α, which may have improved therapeutic potential. Another area of interest is the use of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide in combination with other anti-cancer agents, which may have synergistic effects. Additionally, further studies are needed to investigate the potential use of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide in other diseases, such as ischemic heart disease and neurodegenerative disorders.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide involves several steps, including the reaction of 2-phenylethylamine with 2-bromoacetophenone to form N-(2-phenylethyl)acetophenone, which is then reacted with indole-5-carboxaldehyde to form N-(2,3-dihydro-1H-indol-5-yl)-2-phenylethylacetamide. Finally, this compound is reacted with pyrrolidine-1-carboxylic acid to form N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the transcription factor HIF-1α, which is known to play a key role in tumor growth and survival. By inhibiting HIF-1α, N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide has been shown to induce apoptosis and inhibit angiogenesis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(16-6-3-2-4-7-16)20-8-5-13-24(20)21(25)23-18-9-10-19-17(14-18)11-12-22-19/h2-4,6-7,9-10,14-15,20,22H,5,8,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQQWADUVYHGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)NC2=CC3=C(C=C2)NCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7435965.png)

![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)
![1-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-3-[5-(furan-2-yl)-2-methylpyrazol-3-yl]urea](/img/structure/B7435982.png)


![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)
![N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7436050.png)